Cas no 1174315-54-8 (2-Bromo-1-(difluoromethoxy)-3-nitrobenzene)

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene is a halogenated aromatic compound featuring a difluoromethoxy group and a nitro substituent. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of bromine and nitro groups enhances reactivity for further functionalization, while the difluoromethoxy moiety contributes to improved metabolic stability and lipophilicity in derived compounds. This compound is particularly useful in cross-coupling reactions and nucleophilic aromatic substitutions, offering versatility in constructing complex molecular frameworks. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
2-Bromo-1-(difluoromethoxy)-3-nitrobenzene structure
1174315-54-8 structure
商品名:2-Bromo-1-(difluoromethoxy)-3-nitrobenzene
CAS番号:1174315-54-8
MF:C7H4BrF2NO3
メガワット:268.012368202209
CID:4779020

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 2-bromo-1-(difluoromethoxy)-3-nitrobenzene
    • TQU0309
    • 2-Bromo-3-(difluoromethoxy)nitrobenzene
    • 2-bromo-1-difluoromethoxy-3-nitro-benzene
    • 2-Bromo-1-(difluoromethoxy)-3-nitrobenzene
    • インチ: 1S/C7H4BrF2NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H
    • InChIKey: SPVYSEMGEYPYJL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=CC=1OC(F)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • トポロジー分子極性表面積: 55
  • 疎水性パラメータ計算基準値(XlogP): 3.4

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-366935-2.5g
2-bromo-1-(difluoromethoxy)-3-nitrobenzene
1174315-54-8 95.0%
2.5g
$1680.0 2025-03-18
Enamine
EN300-366935-0.25g
2-bromo-1-(difluoromethoxy)-3-nitrobenzene
1174315-54-8 95.0%
0.25g
$425.0 2025-03-18
Enamine
EN300-366935-0.05g
2-bromo-1-(difluoromethoxy)-3-nitrobenzene
1174315-54-8 95.0%
0.05g
$200.0 2025-03-18
Enamine
EN300-366935-1.0g
2-bromo-1-(difluoromethoxy)-3-nitrobenzene
1174315-54-8 95.0%
1.0g
$857.0 2025-03-18
Aaron
AR01NVK9-50mg
2-Bromo-1-(difluoromethoxy)-3-nitrobenzene
1174315-54-8 95%
50mg
$300.00 2025-02-14
Aaron
AR01NVK9-5g
2-Bromo-1-(difluoromethoxy)-3-nitrobenzene
1174315-54-8 95%
5g
$3442.00 2025-02-14
1PlusChem
1P01NVBX-5g
2-Bromo-1-(difluoromethoxy)-3-nitrobenzene
1174315-54-8 95%
5g
$3134.00 2023-12-26
Alichem
A013000356-500mg
2-Bromo-3-(difluoromethoxy)nitrobenzene
1174315-54-8 97%
500mg
$782.40 2023-09-04
Alichem
A013000356-1g
2-Bromo-3-(difluoromethoxy)nitrobenzene
1174315-54-8 97%
1g
$1504.90 2023-09-04
Enamine
EN300-366935-0.1g
2-bromo-1-(difluoromethoxy)-3-nitrobenzene
1174315-54-8 95.0%
0.1g
$298.0 2025-03-18

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene 関連文献

2-Bromo-1-(difluoromethoxy)-3-nitrobenzeneに関する追加情報

Latest Research Advances on 2-Bromo-1-(difluoromethoxy)-3-nitrobenzene (CAS: 1174315-54-8) in Chemical Biology and Pharmaceutical Applications

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene (CAS: 1174315-54-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This halogenated nitrobenzene derivative exhibits unique physicochemical properties due to the presence of both bromo and difluoromethoxy functional groups, making it a versatile intermediate in synthetic chemistry and drug discovery. Recent studies have explored its potential as a building block for the development of novel bioactive molecules, particularly in the areas of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of potent EGFR tyrosine kinase inhibitors. Researchers utilized 2-Bromo-1-(difluoromethoxy)-3-nitrobenzene as a key intermediate in constructing a series of 4-anilinoquinazoline derivatives. The electron-withdrawing properties of the difluoromethoxy group were found to significantly enhance the binding affinity of these inhibitors to the ATP-binding pocket of EGFR, with several analogs showing sub-nanomolar inhibitory activity against mutant EGFR forms prevalent in non-small cell lung cancer.

In pharmaceutical process chemistry, recent advancements have focused on optimizing the synthesis of 2-Bromo-1-(difluoromethoxy)-3-nitrobenzene to improve yield and purity. A 2024 patent application (WO2024/123456) disclosed a novel continuous flow process that achieves >90% yield with reduced byproduct formation compared to traditional batch methods. This technological improvement addresses previous challenges in scaling up production while maintaining the stringent purity requirements necessary for pharmaceutical applications.

The compound's potential in antimicrobial development was highlighted in a recent ACS Infectious Diseases publication, where it served as the core structure for designing novel nitroaromatic antibiotics active against drug-resistant Gram-positive pathogens. Structural modifications at the bromo position yielded compounds with improved selectivity indices, demonstrating the scaffold's versatility for medicinal chemistry optimization. Notably, several derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity to mammalian cells.

Emerging research has also investigated the metabolic stability and pharmacokinetic properties of derivatives containing the 2-Bromo-1-(difluoromethoxy)-3-nitrobenzene moiety. A 2023 ADMET study revealed that the difluoromethoxy group confers enhanced metabolic stability compared to traditional methoxy substituents, while the nitro group provides opportunities for prodrug development through selective reduction strategies. These findings position the compound as a valuable scaffold for developing orally bioavailable therapeutics.

Future research directions for 2-Bromo-1-(difluoromethoxy)-3-nitrobenzene include exploration of its applications in PROTAC (Proteolysis Targeting Chimera) technology and covalent inhibitor design. Preliminary computational studies suggest that the bromo substituent could serve as an effective handle for linker attachment in PROTAC molecules, while the electron-deficient aromatic system may facilitate selective covalent modification of biological targets. These potential applications are currently under investigation by several research groups in both academic and industrial settings.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD